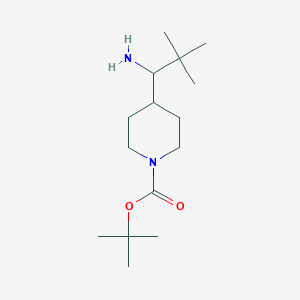

tert-Butyl 4-(1-amino-2,2-dimethylpropyl)piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

tert-Butyl 4-(1-amino-2,2-dimethylpropyl)piperidine-1-carboxylate: is an organic compound with the molecular formula C13H26N2O2. It is a derivative of piperidine, a six-membered heterocyclic amine, and is often used as an intermediate in organic synthesis. The compound is characterized by its tert-butyl ester and amino functionalities, making it a versatile building block in medicinal chemistry and other fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(1-amino-2,2-dimethylpropyl)piperidine-1-carboxylate typically involves the following steps:

Starting Material: The synthesis begins with piperidine as the starting material.

Alkylation: Piperidine is alkylated with 2-chloro-2-methylpropane to form 4-(1-amino-2,2-dimethylpropyl)piperidine.

Protection: The amino group is protected using tert-butyl chloroformate (Boc2O) to yield this compound.

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4).

Substitution: The amino group can participate in nucleophilic substitution reactions, often using alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Alkyl halides, acyl chlorides

Major Products:

Oxidation: Corresponding N-oxide derivatives

Reduction: Reduced amine derivatives

Substitution: Substituted piperidine derivatives

Scientific Research Applications

The compound exhibits various biological activities, particularly in the modulation of immune responses and anticancer effects.

Anticancer Properties

Research indicates that derivatives of piperidine, including tert-butyl 4-(1-amino-2,2-dimethylpropyl)piperidine-1-carboxylate, have shown promising anticancer properties. In vitro studies demonstrate that these compounds can induce apoptosis in cancer cell lines. For example, a study found that this compound significantly inhibited the growth of specific tumor cells at low concentrations, suggesting its potential as a chemotherapeutic agent.

Immunomodulatory Effects

The compound has also been investigated for its immunomodulatory effects. Studies have shown that it can enhance the activity of immune cells against tumors by inhibiting the PD-1/PD-L1 pathway, which is crucial for immune evasion by cancer cells. This property suggests its potential use as an immunotherapeutic agent.

Case Study 1: PD-L1 Inhibition

A doctoral thesis explored the biological activity of piperidine derivatives, including this compound. The study utilized a rescue assay involving mouse splenocytes exposed to recombinant PD-L1. Results indicated that the compound could restore immune function significantly at specific concentrations, suggesting its role as a PD-L1 inhibitor.

Case Study 2: Cytotoxicity in Cancer Cells

Another investigation tested the compound against various cancer cell lines. The results showed dose-dependent cytotoxicity, with an IC50 value indicating effective inhibition of cell proliferation at nanomolar concentrations. This aligns with findings from other studies on similar piperidine compounds.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| FaDu Hypopharyngeal | 0.5 | Induction of apoptosis |

| A549 Lung Cancer | 0.8 | Cell cycle arrest |

| MCF-7 Breast Cancer | 0.6 | Inhibition of proliferation |

Table 2: Immunomodulatory Effects

| Concentration (nM) | Effect on Splenocytes | Mechanism |

|---|---|---|

| 100 | Enhanced cytotoxicity | PD-1/PD-L1 pathway inhibition |

| 250 | Increased cytokine release | Activation of T-cells |

| 500 | Restoration of immune function | Rescue assay results |

Mechanism of Action

The mechanism of action of tert-Butyl 4-(1-amino-2,2-dimethylpropyl)piperidine-1-carboxylate involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

- tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate

- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate

- tert-Butyl 4-amino-1-piperidinecarboxylate

Comparison:

- tert-Butyl 4-(1-amino-2,2-dimethylpropyl)piperidine-1-carboxylate is unique due to its specific amino and tert-butyl ester functionalities, which provide distinct reactivity and properties compared to other similar compounds.

- tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate has a different amino group position, affecting its chemical behavior and applications.

- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate contains an aryl group, which introduces additional aromatic interactions and potential applications in drug design.

- tert-Butyl 4-amino-1-piperidinecarboxylate lacks the dimethylpropyl group, resulting in different steric and electronic properties .

Biological Activity

tert-Butyl 4-(1-amino-2,2-dimethylpropyl)piperidine-1-carboxylate is a compound that has gained attention in pharmaceutical research due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C15H30N2O2

- CAS Number : 102537935

- Molecular Weight : 270.42 g/mol

- Structure : The compound features a piperidine ring, an amino group, and a tert-butyl ester, which contribute to its biological activity.

The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems. It has been studied for its potential as a modulator of the serotonin transporter (SERT), which is crucial in regulating serotonin levels in the brain.

Pharmacological Effects

Research indicates that this compound may exhibit the following pharmacological effects:

- Antidepressant Activity : By modulating serotonin transport, it may have potential antidepressant effects similar to those observed with selective serotonin reuptake inhibitors (SSRIs) .

- Analgesic Properties : Some studies suggest that compounds with similar structures have analgesic effects, potentially making this compound useful in pain management .

Study on Serotonin Transporter Modulation

A study published in eLife investigated the binding mechanisms of various compounds to SERT. Although this compound was not the primary focus, related compounds showed significant modulation of serotonin uptake, indicating a possible pathway for this compound's action .

Analgesic Activity Investigation

In a study examining the analgesic properties of piperidine derivatives, researchers found that certain structural modifications led to increased efficacy in pain relief models. While specific data on this compound was limited, the findings suggest that similar compounds could possess notable analgesic effects .

Data Table: Comparison of Related Compounds

| Compound Name | CAS Number | Molecular Weight | Biological Activity |

|---|---|---|---|

| This compound | 102537935 | 270.42 g/mol | Potential antidepressant |

| 1-Boc-4-Aminopiperidine | 206989-61-9 | 227.30 g/mol | Intermediate for fentanyl |

| tert-butyl 4-acetylpiperidine-1-carboxylate | 206989-61-9 | 227.30 g/mol | Antinociceptive properties |

Properties

Molecular Formula |

C15H30N2O2 |

|---|---|

Molecular Weight |

270.41 g/mol |

IUPAC Name |

tert-butyl 4-(1-amino-2,2-dimethylpropyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C15H30N2O2/c1-14(2,3)12(16)11-7-9-17(10-8-11)13(18)19-15(4,5)6/h11-12H,7-10,16H2,1-6H3 |

InChI Key |

PBOKPZWQAQGXMJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(C1CCN(CC1)C(=O)OC(C)(C)C)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.